5-Cyclopropoxypicolinic acid
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Overview
Description
5-Cyclopropoxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a cyclopropyl group attached to the oxygen atom of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypicolinic acid typically involves the cyclopropanation of picolinic acid derivatives. One common method is the reaction of picolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropyl ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid or cyclopropyl ketones.
Reduction: Formation of cyclopropyl alcohol derivatives.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with similar chelating properties but lacks the cyclopropyl group.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic acid: Another isomer with distinct chemical properties.
Uniqueness
5-Cyclopropoxypicolinic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity compared to other picolinic acid derivatives.
Properties
CAS No. |
1243368-91-3 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-4-3-7(5-10-8)13-6-1-2-6/h3-6H,1-2H2,(H,11,12) |
InChI Key |
KQFSWGLUMHPMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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